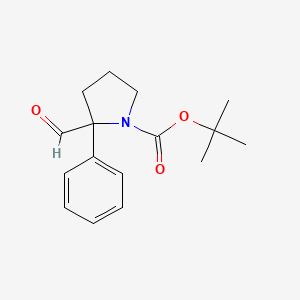

tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2174008-19-4 . It has a molecular weight of 275.35 . The compound is in the form of an oil and is stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate” was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The product was characterized spectroscopically and confirmed by X-ray diffraction studies .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.It is stored at a temperature of 4°C . The compound has a molecular weight of 275.35 .

Scientific Research Applications

Multicomponent Reactions

A study by Qiu, Wang, and Zhu (2017) illustrates the use of tert-butylamine, a related compound, in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This process efficiently produces polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, showcasing the potential of tert-butyl derivatives in facilitating complex organic reactions (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) explored the synthesis and application of a chiral auxiliary derivative of tert-butyl, highlighting its role in enantioselective synthesis. This research underscores the importance of tert-butyl derivatives in synthesizing enantiomerically pure compounds, pivotal in pharmaceutical synthesis (Studer, Hintermann, & Seebach, 1995).

Synthetic Organic Chemistry

Jasch, Höfling, and Heinrich (2012) reported on the versatility of tert-butyl phenylazocarboxylates, derivatives related to tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate, in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, offering pathways to modify the benzene ring and achieve azocarboxamides (Jasch, Höfling, & Heinrich, 2012).

Polypyridine Ruthenium Complexes

In the context of polypyridine ruthenium complexes, the synthesis and characterization of such complexes incorporating tert-butyl derivatives showcase the compound's utility in creating materials with potential applications in photovoltaics and photocatalysis (Bonnet et al., 2003).

Dendritic Macromolecules

Research by Pesak, Moore, and Wheat (1997) on phenylacetylene dendrimers terminated with tert-butyl esters illustrates the role of tert-butyl derivatives in the synthesis of water-soluble dendritic macromolecules. These findings have implications for the development of novel materials with applications in drug delivery and nanotechnology (Pesak, Moore, & Wheat, 1997).

Safety and Hazards

The safety information for “tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name |

tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWRZDRYKDCQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2652330.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)

![7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2652343.png)

![Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate](/img/structure/B2652352.png)

![1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2652353.png)